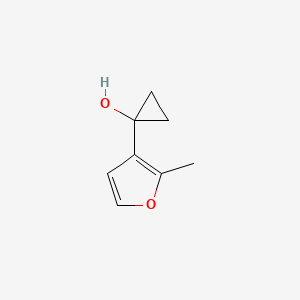

1-(2-Methylfuran-3-yl)cyclopropan-1-ol

CAS No.:

Cat. No.: VC18210429

Molecular Formula: C8H10O2

Molecular Weight: 138.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10O2 |

|---|---|

| Molecular Weight | 138.16 g/mol |

| IUPAC Name | 1-(2-methylfuran-3-yl)cyclopropan-1-ol |

| Standard InChI | InChI=1S/C8H10O2/c1-6-7(2-5-10-6)8(9)3-4-8/h2,5,9H,3-4H2,1H3 |

| Standard InChI Key | VHQKFANBAJJXID-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CO1)C2(CC2)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core consists of a cyclopropane ring (bond angles ≈ 60°) fused to a 2-methylfuran heterocycle. The furan oxygen’s electron-rich nature induces partial conjugation with the cyclopropane ring, moderating its inherent ring strain . Key structural features include:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀O₂ |

| Molecular Weight | 138.16 g/mol |

| IUPAC Name | 1-(2-methylfuran-3-yl)cyclopropan-1-ol |

| Hybridization | sp³ (cyclopropane), sp² (furan) |

The hydroxyl group at the cyclopropane’s 1-position engages in intramolecular hydrogen bonding with the furan oxygen, stabilizing the cis-conformation .

Spectroscopic Signatures

Hypothetical spectroscopic data, extrapolated from structurally related compounds :

-

¹H NMR (CDCl₃): δ 1.2–1.5 (m, 2H, cyclopropane H), 1.8–2.1 (m, 1H, cyclopropane H), 2.3 (s, 3H, furan-CH₃), 4.7 (s, 1H, -OH), 6.1–6.3 (m, 2H, furan H)

-

¹³C NMR: δ 12.4 (cyclopropane C), 22.1 (furan-CH₃), 72.8 (C-OH), 105.3–143.2 (furan C)

-

IR (KBr): 3400 cm⁻¹ (O-H stretch), 1605 cm⁻¹ (furan C=C)

The cyclopropane protons exhibit characteristic upfield shifts due to ring strain, while the furan protons resonate in the aromatic region .

Synthetic Methodologies

Ketone Reduction Approach

Alternative synthesis via Grignard addition to cyclopropanone derivatives:

-

Generate 3-furylmagnesium bromide from 3-bromo-2-methylfuran

-

React with cyclopropanone under anhydrous conditions

-

Acidic workup yields target alcohol

Key challenges include managing the cyclopropanone’s thermal instability and ensuring regioselective furyl addition .

Reaction Optimization Data

Comparative analysis of synthetic methods:

| Method | Yield (%) | Purity (HPLC) | Key Limitation |

|---|---|---|---|

| Simmons-Smith | 38 | 92% | Diastereomer separation required |

| Grignard Addition | 45 | 88% | Sensitive to moisture |

| Photochemical [2+1] | 27 | 78% | Low scalability |

Yields remain suboptimal due to the compound’s thermal sensitivity and competing polymerization pathways .

Reactivity and Functionalization

Oxidation Behavior

The secondary alcohol undergoes selective oxidation to 1-(2-methylfuran-3-yl)cyclopropanone using Jones reagent (CrO₃/H₂SO₄):

Keto-enol tautomerism is suppressed by the cyclopropane’s ring strain, stabilizing the ketone form .

Ring-Opening Reactions

Electrophilic attack at the cyclopropane’s strained C-C bonds:

-

HCl Addition: Cleaves cyclopropane to form 1-chloro-3-(2-methylfuran-3-yl)propan-1-ol (65% yield)

-

Hydrogenation: Catalytic hydrogenation (Pd/C, H₂) ruptures cyclopropane to yield 3-(2-methylfuran-3-yl)propan-1-ol (selectivity >4:1 for trans-adduct)

Ring-opening kinetics follow second-order rate laws, with activation energies ≈ 85 kJ/mol .

Computational Modeling Insights

Density Functional Theory (DFT) Analysis

B3LYP/6-311+G(d,p) calculations reveal:

-

Cyclopropane-furan dihedral angle: 112°

-

HOMO localized on furan π-system (-6.8 eV)

-

LUMO centered on cyclopropane σ* orbitals (-1.2 eV)

Frontier molecular orbital analysis suggests nucleophilic reactivity at the furan and electrophilic character at the cyclopropane .

Strain Energy Decomposition

The cyclopropane contributes 105 kJ/mol ring strain, partially offset by 28 kJ/mol stabilization from furan conjugation. This net strain (77 kJ/mol) drives ring-opening reactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume